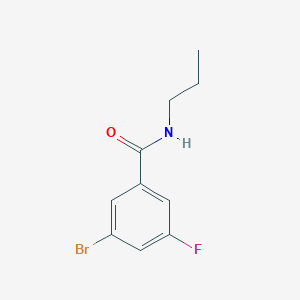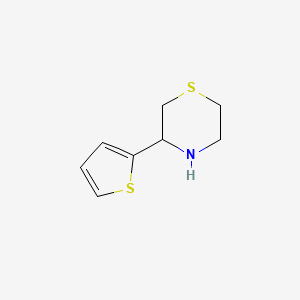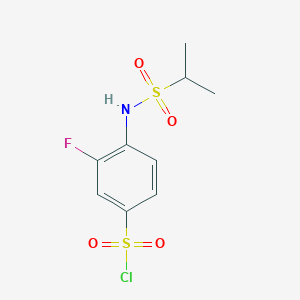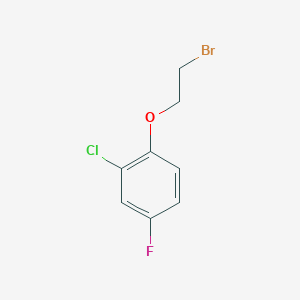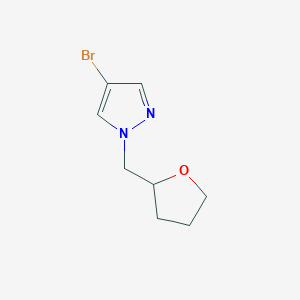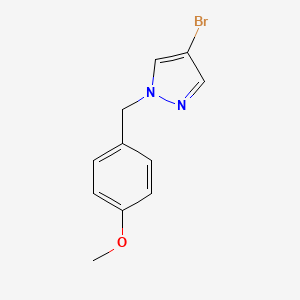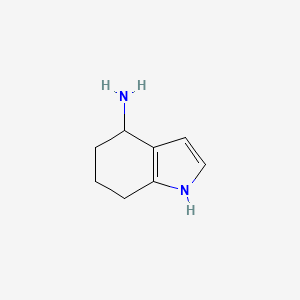
4,5,6,7-tétrahydro-1H-indol-4-amine
Vue d'ensemble
Description
4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound with the CAS Number: 1033202-31-1 . It has a molecular weight of 136.2 and its IUPAC name is 4,5,6,7-tetrahydro-1H-indol-4-amine . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 4,5,6,7-tetrahydro-1H-indol-4-amine is 1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2 . The compound has a molecular formula of C8H11N . The canonical SMILES representation is C1CCC2=C(C1)C=CN2 .Physical And Chemical Properties Analysis
4,5,6,7-tetrahydro-1H-indol-4-amine has a molecular weight of 121.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 121.089149355 g/mol . The topological polar surface area is 15.8 Ų . The compound has a heavy atom count of 9 .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de la « 4,5,6,7-tétrahydro-1H-indol-4-amine », en mettant l’accent sur les applications uniques :
Synthèse d’agents antitumoraux
Ce composé sert de réactif dans la synthèse de la psammopemmin A, qui a un potentiel comme agent antitumoral. Il est également utilisé dans la synthèse de β-cétoesters de 1,3,4,5-tétrahydrobenzindole et de tétrahydrobenzindoles tricycliques par le biais de réactions d’insertion C-H .
Inhibiteurs de la guanylate cyclase
Il est utilisé dans la préparation de dérivés d’indole tricyclique et de dihydroindole qui agissent comme inhibiteurs de la guanylate cyclase, une enzyme impliquée dans la régulation du tonus vasculaire .
Motifs structuraux dans les médicaments
Les dérivés de ce composé sont des motifs structuraux importants présents dans divers médicaments. Par exemple, on le trouve dans l’antipsychotique molindone approuvé par la FDA, utilisé pour traiter la schizophrénie, l’agoniste du GABA A CP-409 092 pour le traitement de l’anxiété, et un puissant inhibiteur de la protéine de choc thermique 90 (Hsp90) pour le traitement du cancer .
Synthèse de dérivés de pyrrole
Le composé est impliqué dans la synthèse de dérivés de pyrrole, qui sont des intermédiaires précieux en chimie pharmaceutique .
Réactions multicomposants
Il est utilisé dans des réactions multicomposants pour générer des dérivés d’indole polyfonctionnalisés, qui sont essentiels au développement de composés pharmacologiquement actifs .
Potentiel biologique
Les dérivés d’indole synthétisés à partir de ce composé ont été testés pour leurs activités antiprolifératives in vitro et antivirales, montrant un potentiel contre diverses lignées cellulaires humaines et divers virus .
Mécanisme D'action
Target of Action
4,5,6,7-Tetrahydro-1H-indol-4-amine, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of 4,5,6,7-tetrahydro-1H-indol-4-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with certain receptors in the body, influencing various signaling pathways .
Cellular Effects
4,5,6,7-Tetrahydro-1H-indol-4-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4,5,6,7-tetrahydro-1H-indol-4-amine can alter the expression of certain genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of 4,5,6,7-tetrahydro-1H-indol-4-amine involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling . This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis. Additionally, 4,5,6,7-tetrahydro-1H-indol-4-amine can bind to DNA, influencing transcriptional activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indol-4-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4,5,6,7-tetrahydro-1H-indol-4-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indol-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-indol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and deamination, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s biological activity and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-indol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific tissues, influencing its localization and activity . These interactions are crucial for understanding the compound’s pharmacodynamics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indol-4-amine is an important factor that affects its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of 4,5,6,7-tetrahydro-1H-indol-4-amine is essential for elucidating its mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHDKHHIMKMOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


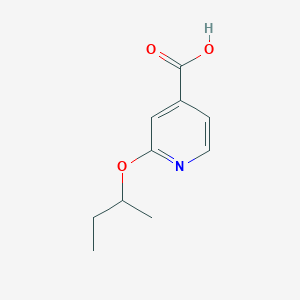
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)
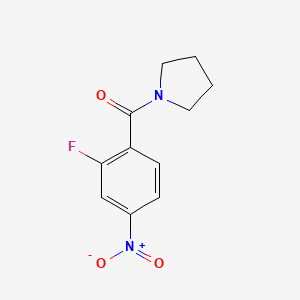
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)


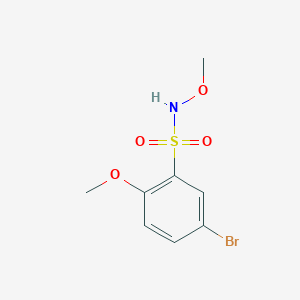
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
